molecular formula C15H14ClNO2 B5434860 N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

Cat. No.: B5434860
M. Wt: 275.73 g/mol
InChI Key: CQGCYHNZIMMTOE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This benzamide derivative is part of a class of compounds known for their defined planar structure and significant dipole moment, which influences their reactivity and interaction with biological targets . The compound's structure, featuring chloro and methoxy substituents, makes it a valuable scaffold for spectroscopic analysis and structure-activity relationship (SAR) studies. Researchers utilize this compound in developing novel therapeutic agents, as related structural analogs have demonstrated potential in various pharmacological screenings . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(16)7-8-14(13)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGCYHNZIMMTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-methylbenzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-methylbenzamide.

    Substitution: Formation of N-(5-substituted-2-methoxyphenyl)-2-methylbenzamide derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-inflammatory Properties : Research indicates that N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide acts as a lipoxygenase inhibitor, potentially reducing the synthesis of pro-inflammatory leukotrienes. This mechanism suggests its utility in treating inflammatory diseases such as asthma and rheumatoid arthritis.
    • Anticancer Activity : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. Studies show that derivatives of this compound exhibit significant cytotoxicity, indicating that it can serve as a lead structure for developing new anticancer agents .
  • Biochemical Research
    • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interfere with the activity of certain kinases, which are crucial in cancer progression and metabolism.
    • Cellular Mechanisms : this compound is being explored as a biochemical probe to study cellular signaling pathways. Its interactions with cellular receptors provide insights into drug design and therapeutic interventions .
  • Synthetic Applications
    • Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in vitro and in vivo models. The results demonstrated a significant reduction in inflammatory markers, supporting its potential use in treating conditions characterized by chronic inflammation .

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were synthesized and tested against human cancer cell lines. The findings revealed that certain modifications enhanced its cytotoxic effects, leading to cell cycle arrest and apoptosis. This study highlights the compound's promise as a scaffold for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit lipoxygenase enzymes by binding to the active site and preventing the formation of pro-inflammatory leukotrienes . This inhibition can lead to reduced inflammation and potential anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference ID
N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide C15H14ClNO2 275.73 2-methylbenzamide, 5-Cl-2-OCH3-phenyl Lipoxygenase inhibition
N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide C15H14ClNO2 275.73 4-methoxybenzamide, 5-Cl-2-CH3-phenyl Not explicitly stated; structural analog
N-(9,10-Dioxoanthracenyl)-2-methylbenzamide C22H15NO3 341.36 Anthraquinone backbone, 2-methylbenzamide Metal-catalyzed C-H functionalization
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide C16H16ClNO2 289.76 2,3-dimethylphenyl, 5-Cl-2-OCH3 Potential enzyme inhibition
N-(5-Chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide C18H19ClN2O3 346.81 4-isobutyrylamino substitution Undisclosed; likely receptor targeting

Physicochemical Properties

  • Fluorometric Properties : Analogous compounds like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibit strong fluorescence (λem = 450 nm), useful for bioimaging or tracking metabolic pathways .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a chloro and methoxy group on the phenyl ring. This structural configuration is crucial for its biological activity. The compound can be synthesized through various methodologies that typically involve the reaction of 5-chloro-2-methoxyaniline with 2-methylbenzoyl chloride.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamide derivatives have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, benzoxazole derivatives have shown promising results against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . The presence of the chloro and methoxy groups may enhance the interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of similar benzamide compounds has also been explored. They may inhibit specific pathways that lead to inflammation, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator of receptors associated with pain and inflammation, potentially providing analgesic effects.

Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria.
CytotoxicityShowed cytotoxic effects against MCF-7 and HCT-116 cell lines, suggesting potential as an anticancer agent.
Anti-inflammatory EffectsExhibited modulation of inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study on related benzamide derivatives highlighted their effectiveness against resistant bacterial strains, paving the way for new antibiotic development.
  • Cancer Cell Line Studies : Research involving the treatment of cancer cell lines with structurally similar compounds revealed a dose-dependent cytotoxic effect, supporting their potential use in cancer therapy.
  • Inflammation Models : Experimental models indicated that benzamide derivatives could reduce markers of inflammation in vivo, suggesting their utility in treating inflammatory disorders.

Q & A

Q. What synthetic methodologies are recommended for N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide, and how can coupling reagents influence yield?

The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting a substituted benzoic acid derivative (e.g., 2-methylbenzoic acid) with 5-chloro-2-methoxyaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions . Alternative routes, such as sulfonamide formation via benzenesulfonyl chloride and 5-chloro-2-methoxyaniline in aqueous sodium carbonate, may apply for structural analogs . Yield optimization requires monitoring reaction time, stoichiometry, and purification via recrystallization (e.g., methanol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy to confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹).
  • ¹H-NMR for verifying substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • Elemental analysis to validate purity (>98% recommended for pharmacological studies).

Q. How do pH and temperature affect the fluorescence properties of this compound?

Fluorescence intensity is pH-dependent, with optimal emission at pH 5 (e.g., λex 340 nm, λem 380 nm) due to protonation states affecting electronic transitions. Temperature stability is critical: fluorescence remains stable at 25°C but degrades above 40°C, likely due to molecular aggregation . For reproducible results, maintain a buffered system (e.g., 0.1 M phosphate buffer) and avoid prolonged light exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data across studies involving similar benzamide derivatives?

Discrepancies often arise from variations in solvent polarity, excitation wavelengths, or impurities. Methodological steps include:

  • Standardizing solvent systems (e.g., acetonitrile vs. aqueous buffers).
  • Validating instrument calibration using reference fluorophores.
  • Reassessing purity via HPLC-MS to rule out quenching by byproducts .

Q. What computational strategies predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like viral proteases (e.g., SARS-CoV-2 PLpro). Focus on:

  • Binding affinity : Assess hydrogen bonding with catalytic residues (e.g., Cys111, His272).
  • ADMET profiling : Use tools like SwissADME to predict solubility (LogP) and metabolic stability .

Q. How to design derivatives of this compound for antimicrobial activity screening?

Structural modifications include:

  • Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-chloro position to enhance membrane penetration.
  • Condensation with substituted salicylaldehydes under reflux (ethanol, acetic acid catalyst) to form Schiff base derivatives, which can chelate metal ions in microbial enzymes .

Methodological Guidance

Q. What experimental steps ensure accurate determination of binding constants via fluorescence titration?

  • Prepare a dilution series of the compound (e.g., 0.1–10 µM) in a buffered system.
  • Measure fluorescence intensity at incremental additions of the target analyte (e.g., metal ions).
  • Calculate the binding constant (Kb) using the Stern-Volmer equation or nonlinear regression (e.g., GraphPad Prism). Reported values for analogs range from 10³ to 10⁴ M⁻¹ .

Q. How can solubility challenges in biological assays be addressed?

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Derivatize with hydrophilic groups (e.g., -SO₃H) while monitoring activity retention.
  • Validate solubility via nephelometry or UV-Vis spectroscopy at λmax ~270 nm .

Analytical Validation

Q. What parameters validate a fluorometric assay for quantifying this compound?

Key validation metrics include:

  • Limit of Detection (LOD) : 0.269 mg/L.
  • Limit of Quantification (LOQ) : 0.898 mg/L.
  • Precision: Relative standard deviation (RSD) <1.5% .
  • Linearity: R² ≥0.99 across 0.5–50 µM.

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